N-Methylspiro[3.3]heptan-1-amine
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-methylspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/C8H15N/c1-9-7-3-6-8(7)4-2-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
NQRCSDGPIDPNPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylspiro[3.3]heptan-1-amine typically involves the reaction of spiro[3.3]heptane-1,3-dione with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Spiro[3.3]heptane-1,3-dione} + \text{Methylamine} \rightarrow \text{N-Methylspiro[3.3]heptan-1-amine} ]
Industrial Production Methods
On an industrial scale, the production of N-Methylspiro[3.3]heptan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methylspiro[3.3]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-Methylspiro[3.3]heptan-1-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-Methylspiro[3.3]heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methylspiro[3.3]heptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Amines
Spirocyclic amines share the spiro[3.3]heptane backbone but differ in substituents and functional groups. Key examples include:
Key Observations :
- Substituent Effects : The ethoxy and methoxy groups (e.g., in 3-ethoxyspiro[3.3]heptan-1-amine) increase molecular weight and polarity compared to the methylated parent compound. These groups may enhance solubility but reduce membrane permeability .
- Hydrochloride Salts : Derivatives like 3-methoxyspiro[3.3]heptan-1-amine hydrochloride exhibit higher molecular weights due to the chloride counterion, improving crystallinity and stability for pharmaceutical applications .
Linear Aliphatic Amines
Linear heptan-1-amine derivatives serve as non-spiro comparators:
Key Observations :
- Flexibility vs. Rigidity : Linear amines like heptan-1-amine lack the spirocyclic constraint, enabling greater conformational freedom. This may reduce target selectivity but improve synthetic accessibility .
- Functionalization : Substituents such as benzyl or piperidinyl groups (e.g., N-benzylheptan-1-amine) modulate lipophilicity and electronic properties, impacting pharmacokinetic profiles .
Bicyclic and Other Spiro Analogs
Compounds with alternative bicyclic frameworks:
Key Observations :
- Halogenation : Brominated derivatives (e.g., 2-bromobicyclo[2.2.1]heptan-1-amine) offer sites for further functionalization in medicinal chemistry .
Biological Activity
N-Methylspiro[3.3]heptan-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
N-Methylspiro[3.3]heptan-1-amine features a nitrogen atom as part of an amine group, contributing to its biological activity. The compound's molecular formula is with a molecular weight of approximately 113.19 g/mol. The spirocyclic structure enhances its potential interactions with biological targets.
Synthesis Methods
The synthesis of N-Methylspiro[3.3]heptan-1-amine typically involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions using heptane derivatives under acidic or basic conditions.
- Methylation of the Amine Group : Methylating agents such as methyl iodide are employed to introduce the methyl group onto the nitrogen atom.
These synthetic routes are essential for producing derivatives that may exhibit enhanced biological properties.
N-Methylspiro[3.3]heptan-1-amine interacts with various molecular targets, modulating their activity and leading to diverse biological effects. The exact targets depend on the specific context of its use, including receptor binding and enzyme modulation.
Pharmacological Studies
Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological activities, such as:
- Antiviral Properties : Some spirocyclic compounds have shown efficacy against viruses, including human cytomegalovirus.
- Antitumor Activity : Studies have demonstrated that certain derivatives can inhibit tumor cell growth, suggesting potential applications in cancer therapy.
Case Studies
- Antiviral Activity : A study investigated the use of a spiro[3.3]heptane derivative in inhibiting human cytomegalovirus replication, showing promising results compared to traditional antiviral agents.
- Antitumor Effects : Research on a related compound indicated significant inhibition of murine leukemia cell growth, highlighting the potential for spirocyclic compounds in cancer treatment.
Comparative Analysis
The following table summarizes key features and activities of N-Methylspiro[3.3]heptan-1-amine compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylspiro[3.3]heptan-1-amine | Spirocyclic structure with amine group | Potential antiviral and antitumor effects |
| 6-(4-Chlorophenyl)-N-methylspiro[3.3]heptan-2-amine | Substituted phenyl group | Antiviral activity against cytomegalovirus |
| Adenallene analogue | Contains an allenic system | Inhibits replication of certain viruses |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methylspiro[3.3]heptan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, such as spirocyclic ring formation via cyclization of pre-functionalized precursors. For example, spiro[3.3]heptane derivatives often require alkylation or reductive amination steps under controlled temperatures (e.g., 60–100°C) to minimize side reactions like over-alkylation . Solvent choice (e.g., THF or DCM) and catalyst systems (e.g., Pd/C for hydrogenation) are critical for optimizing regioselectivity. Purification via column chromatography or recrystallization is recommended to achieve ≥95% purity, as impurities can skew biological assay results .
Q. How can the stereochemistry and spatial arrangement of N-Methylspiro[3.3]heptan-1-amine be confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming the spirocyclic structure and methyl group placement. X-ray crystallography provides definitive proof of stereochemistry, as seen in related spiro compounds like 5-Oxaspiro[2.4]heptan-1-amine . Computational methods (DFT calculations) can supplement experimental data to validate bond angles and torsional strain .
Q. What are the key physicochemical properties (e.g., logP, pKa) of N-Methylspiro[3.3]heptan-1-amine, and how do they impact solubility and reactivity?
- Methodological Answer :
Advanced Research Questions
Q. How does the spirocyclic architecture of N-Methylspiro[3.3]heptan-1-amine influence its interaction with biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer : The rigid spiro structure reduces conformational flexibility, enhancing selectivity for targets with sterically constrained binding pockets. For example, bicyclic amines like 7,7-dimethylbicyclo[2.2.1]heptan-1-amine exhibit increased affinity for serotonin receptors due to reduced entropy penalties upon binding . Docking studies using software like AutoDock Vina can model these interactions, but experimental validation via SPR or radioligand assays is critical .
Q. What strategies mitigate the risk of N-nitrosamine formation in derivatives of N-Methylspiro[3.3]heptan-1-amine under nitrosating conditions?
- Methodological Answer : Secondary amines like N-Methylspiro[3.3]heptan-1-amine are prone to nitrosation. To minimize this:
- Use nitrosation inhibitors (e.g., ascorbic acid) during synthesis .
- Avoid nitrite-containing reagents in acidic conditions.
- Monitor for nitrosamines via LC-MS/MS with a detection limit <10% of the Acceptable Intake (AI) .
Q. How do substituents on the spiro framework (e.g., fluorine at position 6,6) alter the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer : Fluorination at strategic positions (e.g., 6,6-difluoro analogs) enhances metabolic stability by blocking cytochrome P450 oxidation sites. Comparative studies using liver microsomes show a 2–3× increase in half-life for fluorinated derivatives vs. non-fluorinated counterparts . Pharmacokinetic parameters (e.g., , ) should be quantified in rodent models using LC-HRMS .
Data Contradiction Analysis
Q. Discrepancies in reported bioactivity of spirocyclic amines: How to reconcile in vitro vs. in vivo results?
- Methodological Answer : In vitro assays may overestimate potency due to artificial membrane permeability (e.g., Caco-2 cells). For example, 3-ethoxy-N-methylspiro[3.4]octan-1-amine showed high µM activity in vitro but poor in vivo efficacy due to rapid glucuronidation . To resolve contradictions:
Validate targets using knockout models or siRNA.
Adjust dosing regimens to account of PK/PD mismatches.
Use isotopic labeling (e.g., ) to track metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
